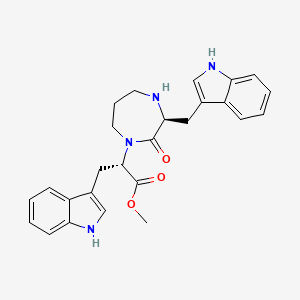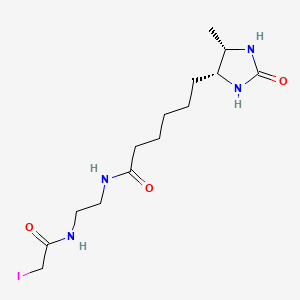![molecular formula C47H72N8O9 B12396013 cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu]](/img/structure/B12396013.png)
cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] is a cyclic peptide composed of the amino acids isoleucine, proline, tyrosine, valine, and leucine. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and medical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclic peptides like cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] typically involves the cyclization of linear peptide precursors. This can be achieved through head-to-tail cyclization, where the C-terminal carboxyl group reacts with the N-terminal amino group. Common reagents used in this process include carbodiimides and coupling agents like HATU or EDC. The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions to prevent racemization .
Industrial Production Methods
Industrial production of cyclic peptides may involve solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid support and then cyclized. This method allows for the efficient production of large quantities of cyclic peptides with high purity. The use of automated peptide synthesizers further enhances the scalability of this process .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as alkylating agents for introducing alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups .
Applications De Recherche Scientifique
Cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide cyclization and stability.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly for its stability and resistance to enzymatic degradation.
Industry: Utilized in the development of peptide-based materials and coatings.
Mécanisme D'action
The mechanism of action of cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] involves its interaction with specific molecular targets and pathways. Cyclic peptides often exhibit high affinity for their targets due to their constrained structure, which enhances binding specificity. The molecular targets and pathways involved can vary depending on the specific biological activity being investigated. For example, cyclic peptides may interact with cell surface receptors, enzymes, or ion channels to exert their effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclo[Leu-Pro-Ile-Pro]
- Cyclo[Tyr-Pro-Phe-Gly]
- Cyclo[Phe-Pro]
- Cyclo[Leu-Pro]
- Cyclo[Val-Pro]
Uniqueness
Cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] is unique due to its specific amino acid composition and sequence, which confer distinct structural and functional properties. Compared to other cyclic peptides, it may exhibit different biological activities, stability, and resistance to enzymatic degradation .
Propriétés
Formule moléculaire |
C47H72N8O9 |
|---|---|
Poids moléculaire |
893.1 g/mol |
Nom IUPAC |
(1S,7S,10S,13S,22S,25S,28S)-25,28-bis[(2S)-butan-2-yl]-10-[(4-hydroxyphenyl)methyl]-22-(2-methylpropyl)-13-propan-2-yl-3,9,12,15,21,24,27,30-octazatetracyclo[28.3.0.03,7.015,19]tritriacontane-2,8,11,14,20,23,26,29-octone |
InChI |
InChI=1S/C47H72N8O9/c1-9-28(7)38-44(61)52-39(29(8)10-2)47(64)55-23-13-16-36(55)45(62)53-21-11-14-34(53)42(59)49-33(25-30-17-19-31(56)20-18-30)41(58)50-37(27(5)6)46(63)54-22-12-15-35(54)43(60)48-32(24-26(3)4)40(57)51-38/h17-20,26-29,32-39,56H,9-16,21-25H2,1-8H3,(H,48,60)(H,49,59)(H,50,58)(H,51,57)(H,52,61)/t28-,29-,32-,33-,34-,35?,36-,37-,38-,39-/m0/s1 |
Clé InChI |
NACGNHONDBBQGE-DVBMRUTPSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCCC4C(=O)N[C@H](C(=O)N1)CC(C)C)C(C)C)CC5=CC=C(C=C5)O)[C@@H](C)CC |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N1)CC(C)C)C(C)C)CC5=CC=C(C=C5)O)C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


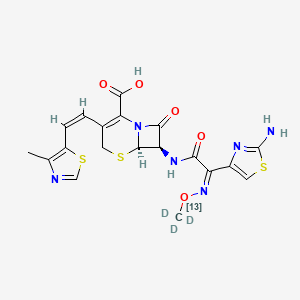
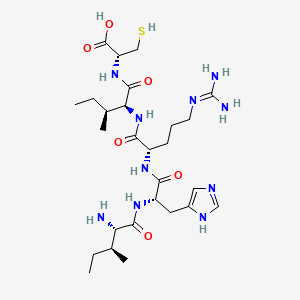
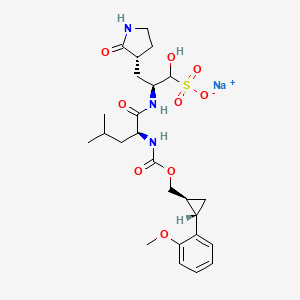





![(3aR,6aS)-2-(oxan-4-ylmethyl)-N-[6-(2,3,5-trifluorophenyl)pyridazin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine](/img/structure/B12395977.png)
![5-[4-[5-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]pentoxy]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B12395980.png)
